Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide, also known by its chemical formula , is an organic compound recognized for its antioxidant properties. This compound belongs to the class of thioethers and is structurally characterized by two 3-tert-butyl-4-hydroxy-5-methylbenzyl groups linked by a sulfur atom. The presence of hydroxyl groups contributes to its reactivity and potential applications in various fields, particularly in polymer stabilization and as an antioxidant in lubricants and plastics .
The chemical behavior of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is influenced by its functional groups. Key reactions include:
These reactions make it versatile in synthetic organic chemistry, particularly in creating more complex molecules for industrial applications .
Research indicates that Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide exhibits significant antioxidant activity. This property is crucial for preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting potential therapeutic applications in pharmaceuticals and health supplements . Additionally, its low toxicity profile makes it suitable for use in consumer products .
The synthesis of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide typically involves the following methods:
These methods are valuable for producing the compound on a scale suitable for industrial applications .
Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide finds applications across various industries:
Studies on interaction mechanisms reveal that Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide can interact with various biological macromolecules. Its antioxidant properties allow it to mitigate oxidative damage to proteins and lipids. Additionally, it has been shown to enhance the stability of other antioxidants when used in combination, suggesting synergistic effects that could be beneficial in formulations aimed at improving health outcomes .
Several compounds share structural similarities with Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Di-tert-butyl-4-hydroxyphenol | C14H22O2 | Known as a potent antioxidant used in plastics. |
| 4,4'-Thiobis(2-tert-butyl-5-methylphenol) | C22H30O2S | Used primarily as a stabilizer in rubber products. |
| 6-Tert-butyl-2-(hydroxymethyl)-phenol | C13H18O2 | Exhibits similar antioxidant properties but different applications. |
| 2,6-Di-tert-butyl-p-cresol | C14H22O | Commonly used as an antioxidant in fuels and oils. |
The uniqueness of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide lies in its specific structural arrangement that enhances its stability and efficacy as an antioxidant compared to these similar compounds. Its dual functional groups provide distinct pathways for reactivity and application versatility .
The synthesis of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide requires careful selection of precursor materials to achieve optimal thioether bridge formation [1]. The primary precursors include 3-tert-butyl-4-hydroxy-5-methylbenzyl derivatives and sulfur-containing reagents capable of forming the central thioether linkage [2].
The most commonly employed precursor strategy involves the use of 3-tert-butyl-4-hydroxy-5-methylbenzyl halides, particularly the chloride and bromide derivatives, which serve as electrophilic components in nucleophilic substitution reactions [3]. These halogenated precursors exhibit enhanced reactivity due to the electron-withdrawing nature of the halogen substituents, facilitating the formation of the thioether bridge under mild reaction conditions [4].
Alternative precursor approaches utilize 3-tert-butyl-4-hydroxy-5-methylbenzyl alcohol derivatives, which can be activated through dehydrative thioetherification processes [5]. This methodology eliminates the need for halogenated intermediates and produces water as the sole byproduct, making it more environmentally sustainable for industrial applications [6].
The selection of sulfur-containing precursors is equally critical for successful thioether formation [7]. Hydrogen sulfide and its derivatives represent traditional sulfur sources, although their use in industrial settings is limited due to handling challenges and environmental concerns [8]. Modern synthetic approaches favor the use of thiols, disulfides, and sulfide salts as more manageable sulfur-incorporating reagents [9].
Thianthrenium salts have emerged as particularly effective sulfur-containing precursors for thioether synthesis [10]. These electron-deficient compounds readily participate in electron donor-acceptor complex formation with nucleophilic precursors, enabling mild reaction conditions and high selectivity for the desired thioether product [10].
The choice of precursor materials significantly influences the overall reaction efficiency and product purity [11]. Studies have demonstrated that precursors with appropriate steric hindrance around the reactive centers minimize side reactions while maintaining adequate reactivity for thioether bridge formation [12].
Catalytic systems play a crucial role in facilitating sulfur incorporation reactions for the synthesis of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide [13]. The selection of appropriate catalysts determines reaction efficiency, selectivity, and overall process economics [14].
Copper-based catalytic systems represent one of the most widely employed approaches for thioether synthesis [9]. Copper sulfate in combination with 1,10-phenanthroline as a ligand has demonstrated excellent performance in oxidative coupling reactions, achieving yields of 70-85% under optimized conditions [15]. The copper catalyst system operates through a mechanism involving the formation of copper-thiolate intermediates, which subsequently undergo coupling with the benzyl precursors [16].
Palladium-catalyzed systems offer superior selectivity and turnover numbers compared to copper-based alternatives [4]. Palladium complexes containing alkylbisphosphine ligands have shown exceptional activity in cross-coupling reactions between aryl halides and sulfur-containing nucleophiles [4]. These systems achieve turnover numbers ranging from 500 to 2000 with selectivities exceeding 95% [4].
Base-catalyzed systems utilizing potassium carbonate and related alkaline compounds provide cost-effective alternatives for large-scale synthesis [10]. These catalysts promote thioether formation through the generation of thiolate anions, which act as nucleophiles in substitution reactions with benzyl electrophiles [7]. The use of polar aprotic solvents such as dimethyl sulfoxide enhances the effectiveness of base-catalyzed systems [10].
Phase transfer catalysis represents another important approach for sulfur incorporation reactions [17]. Phosphonium-based phase transfer catalysts enable efficient reactions between aqueous sulfide solutions and organic benzyl halides [17]. This methodology has achieved conversion rates of 87.57% with selectivities of 89.48% for the desired thioether product [17].
Enzyme-based catalytic systems, particularly those involving protein disulfide isomerase family members, offer exceptional selectivity and mild reaction conditions [18]. These biocatalysts operate through thiol-disulfide exchange mechanisms and achieve turnover numbers exceeding 1000 with selectivities greater than 98% [18]. However, their industrial application is limited by cost considerations and operational complexity [18].
The following table summarizes the performance characteristics of different catalytic systems:
| Catalyst System | Activity (TON) | Selectivity (%) | Operating Temperature (°C) | Recyclability | Cost Factor | Industrial Applicability |
|---|---|---|---|---|---|---|
| Copper-based (CuSO4) | 50-200 | 85-92 | 100-140 | Limited | Low | High |
| Palladium complexes | 500-2000 | 95-99 | 25-150 | Good | High | Moderate |
| Base catalysts (K2CO3) | 10-50 | 75-85 | 60-100 | Excellent | Very Low | Very High |
| Phase transfer catalysts | 100-500 | 80-90 | 60-120 | Moderate | Moderate | High |
| Acid catalysts (H2SO4) | 20-100 | 70-80 | 80-120 | Poor | Very Low | Moderate |
| Enzyme systems (PDI) | 1000-5000 | 98-99.5 | 25-50 | Excellent | High | Limited |
Recent developments in catalytic systems focus on the development of metal-free alternatives that eliminate concerns about metal contamination in the final product [5]. Brønsted acid catalysts and solid acid systems have shown promise for dehydrative thioetherification reactions, achieving yields up to 99% under optimized conditions [6].
The purification of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide presents significant challenges that must be addressed to achieve high-yield synthesis suitable for industrial applications [11]. The complex nature of the reaction mixtures and the presence of structurally similar byproducts necessitate sophisticated purification strategies [19].
Column chromatography represents the most commonly employed purification method for laboratory-scale synthesis [11]. Silica gel columns with ethyl acetate and hexane gradient systems achieve purities of 95-98% with recovery yields of 80-90% . However, the high solvent consumption and time requirements limit the scalability of this approach for industrial applications [11].
Recrystallization techniques offer superior scalability and can achieve purities exceeding 98% [3] . The selection of appropriate solvent systems is critical for successful recrystallization, with ethanol-water mixtures proving most effective for Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide . The method achieves recovery yields of 85-95% while maintaining high product purity [21].
Distillation presents challenges due to the thermal sensitivity of phenolic antioxidants [22] [23]. High temperatures can lead to decomposition and the formation of colored degradation products, particularly quinones and hydroquinones [22]. The thermal stability window for distillation typically ranges from 140°C to 180°C under reduced pressure conditions of 15-30 mmHg [21].
Membrane filtration technologies offer promising alternatives for large-scale purification [19]. Ultrafiltration and nanofiltration systems can effectively separate the target compound from smaller molecular weight impurities [19]. However, membrane fouling and the affinity of phenolic compounds for membrane materials present ongoing challenges [19].
Supercritical fluid extraction using carbon dioxide provides an environmentally friendly purification alternative [24]. This method achieves purities of 96-99% while eliminating the need for organic solvents [19]. The high equipment costs and operational complexity limit its application to high-value products [19].
The following table details the performance characteristics of different purification methods:
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scale Limitations | Main Challenges | Solvent Requirements |
|---|---|---|---|---|---|
| Column Chromatography | 95-98 | 80-90 | Moderate | Solvent consumption, Time | Ethyl acetate/hexane |
| Recrystallization | 98-99.5 | 85-95 | High scalability | Thermal degradation risk | Ethanol/water |
| Distillation | 90-95 | 75-85 | High scalability | Decomposition at high temp | None (neat) |
| Membrane Filtration | 85-92 | 70-80 | Very high | Membrane fouling | Aqueous systems |
| Supercritical Fluid Extraction | 96-99 | 82-88 | Limited by cost | High equipment cost | CO2/co-solvents |
| High-Performance Liquid Chromatography | 99+ | 60-75 | Limited to analytical | Low throughput | Acetonitrile/water |
Oxidation prevention during purification represents a critical consideration for maintaining product quality [23]. Phenolic compounds are susceptible to oxidative degradation, particularly under elevated temperatures and in the presence of oxygen [25]. The addition of antioxidants such as 2,6-di-tert-butyl-4-methylphenol during purification processes can prevent unwanted oxidation reactions [25].
The development of hybrid purification strategies combining multiple techniques has shown promise for achieving both high purity and acceptable recovery yields [11]. Sequential application of membrane filtration followed by recrystallization can achieve purities exceeding 99% while maintaining industrial scalability [11].
The transition from laboratory-scale synthesis to industrial manufacturing of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide requires careful consideration of multiple scale-up parameters [26] [27]. Heat transfer, mass transfer, and reaction kinetics all undergo significant changes as reactor volumes increase from liters to thousands of liters [27].
Heat transfer limitations become increasingly critical at industrial scale due to the decreased surface area to volume ratio of large reactors [26]. Laboratory-scale reactions with excellent temperature control (±2°C) must accommodate temperature variations of ±10°C at industrial scale [27]. This requires the implementation of advanced heat exchange systems including internal coils, external heat exchangers, and jacketed reactor designs [27].
Mass transfer considerations become paramount for reactions involving multiple phases or heterogeneous catalytic systems [9]. Agitation efficiency decreases with scale-up, necessitating the optimization of impeller design and power input to maintain adequate mixing [27]. The Reynolds number and power per unit volume must be carefully calculated to ensure comparable mass transfer rates across different scales [27].
Catalyst loading optimization represents a crucial economic factor in industrial manufacturing [27]. Laboratory-scale catalyst loadings of 1-5 mol% must be reduced to 0.1-1 mol% at industrial scale to maintain economic viability [27]. This requires enhanced catalyst recovery and recycling systems to minimize operating costs [27].
Residence time optimization balances reaction completion with productivity requirements [27]. While laboratory-scale reactions may require 2-24 hours for completion, industrial processes typically target residence times of 6-16 hours to maximize throughput [27]. This necessitates careful optimization of reaction conditions including temperature, pressure, and catalyst concentration [27].
The following table summarizes critical scale-up parameters across different production scales:
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |
|---|---|---|---|---|
| Reactor Volume | 0.1-2 L | 10-100 L | 1000-10000 L | Design flexibility |
| Heat Transfer | Excellent | Good | Challenging | Jacket/coil design |
| Mass Transfer | Good mixing | Adequate | Critical factor | Agitation efficiency |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% | Recovery/recycle |
| Residence Time | 2-24 hours | 4-12 hours | 6-16 hours | Process optimization |
| Pressure Requirements | Atmospheric | 1-10 bar | 2-15 bar | Safety systems |
| Temperature Control | ±2°C | ±5°C | ±10°C | Hot spot prevention |
| Product Quality | High purity | Consistent | Specification limits | Process validation |
| Environmental Impact | Minimal waste | Moderate waste | Waste management | Regulatory compliance |
| Economic Factors | High cost/kg | Moderate cost | Low cost/kg | Capital investment |
Process safety considerations become increasingly important at industrial scale [28]. The handling of sulfur-containing compounds and the potential for hydrogen sulfide generation require comprehensive safety systems including gas detection, ventilation, and emergency shutdown procedures [28]. Pressure relief systems must be designed to handle potential runaway reactions or equipment failures [27].
Environmental considerations include waste minimization, solvent recovery, and emissions control [28]. Industrial processes must implement comprehensive waste management strategies to handle sulfur-containing byproducts and solvent streams [28]. Regulatory compliance requirements for sulfur emissions necessitate the installation of appropriate abatement systems [28].
Quality control systems must be implemented to ensure consistent product specifications across large production batches [27]. This includes in-process monitoring of critical parameters such as temperature, pressure, and composition, as well as comprehensive analytical testing of intermediate and final products [27].
Economic optimization requires careful analysis of capital investment, operating costs, and market demand [27]. The high value of phenolic antioxidants justifies significant capital investment in specialized equipment and advanced process control systems [27]. However, the total cost of ownership must be carefully balanced against expected revenues and market competition [27].
Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide exhibits exceptional thermal stability characteristics that are fundamental to its application as an antioxidant additive in polymer systems. The compound demonstrates a melting point range of 158-162°C [1], with thermal decomposition initiation occurring at approximately 160-200°C based on thermogravimetric analysis protocols [2]. The autoignition temperature has been experimentally determined to be 402°C [1], indicating substantial thermal resistance under normal processing conditions.
Table 1: Physicochemical Properties of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide
| Parameter | Value | Source/Method |
|---|---|---|
| Molecular Weight | 386.6 g/mol | PubChem Computed |
| Melting Point Range | 158-162°C | Experimental (Sigma-Aldrich) |
| Boiling Point (Predicted) | 502.8±45.0°C | Joback Method Prediction |
| Density (Predicted) | 1.022±0.06 g/cm³ | Computational Prediction |
| Flash Point | 215°C | Experimental |
| Autoignition Temperature | 402°C | Experimental |
| Thermal Decomposition Onset | ~160-200°C | Estimated from literature |
| pKa (Predicted) | 11.68±0.40 | Computational Prediction |
| XLogP3 (Lipophilicity) | 7.2 | XLogP3 Calculation |
| Hydrogen Bond Donors | 2 | Computed by Cactvs |
| Hydrogen Bond Acceptors | 3 | Computed by Cactvs |
| Rotatable Bonds | 6 | Computed by Cactvs |
| Topological Polar Surface Area | 65.8 Ų | Computed by Cactvs |
The thermal decomposition kinetics of bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide follow a multi-stage degradation pathway characteristic of hindered phenolic antioxidants [3]. Initial decomposition processes occur through dehydration of phenolic hydroxyl groups at temperatures between 160-200°C, followed by carbon-sulfur bond cleavage mechanisms at elevated temperatures of 200-280°C [4] [5]. The primary thermal degradation pathway involves homolytic cleavage of the carbon-sulfur bonds, generating benzyl radicals and thioformaldehyde intermediates [6] [5].
Table 3: Thermal Decomposition Pathway Analysis
| Temperature Range (°C) | Primary Process | Expected Products | Mechanism |
|---|---|---|---|
| 160-200 | Initial dehydration | Water vapor, low MW volatiles | Dehydration of phenolic groups |
| 200-280 | C-S bond cleavage | Benzyl radicals, thioformaldehyde | Homolytic C-S bond fission |
| 280-400 | Phenolic degradation | Phenolic compounds, quinones | Oxidative phenol degradation |
| 400-500 | Aromatic ring opening | CO, CO₂, hydrocarbons | Aromatic ring fragmentation |
| >500 | Complete mineralization | CO₂, H₂O, SO₂ | Complete oxidative breakdown |
The exceptional thermal stability of this compound stems from the sterically hindered phenolic structure, where bulky tert-butyl groups provide protection against premature oxidative degradation [3] [7]. Computational analysis indicates that the bond dissociation energy for the phenolic O-H bonds is approximately 78.2 kcal/mol, while the C-S bond dissociation energy is 65.4 kcal/mol, suggesting preferential cleavage of sulfur linkages under thermal stress conditions.
The solubility characteristics of bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide are dominated by its highly lipophilic nature, as evidenced by the calculated XLogP3 value of 7.2 [8]. This extreme hydrophobicity results in virtually negligible water solubility, with estimated concentrations below 0.001 mg/L under standard conditions [9]. The compound exhibits poor solubility in polar protic solvents such as methanol and ethanol, with solubilities typically below 5 mg/L due to limited hydrogen bonding interactions despite the presence of phenolic hydroxyl groups [9].
Table 4: Solubility Behavior and Polymer System Compatibility
| Solvent/Matrix | Solubility/Compatibility | Estimated Concentration Range | Application Notes |
|---|---|---|---|
| Water | Practically insoluble | < 0.001 mg/L | Hydrophobic nature prevents dissolution |
| Methanol | Poor | < 1 mg/L | Limited by polar hydroxyl groups |
| Ethanol | Poor | < 5 mg/L | Slightly better than methanol |
| Acetone | Moderate | 10-50 mg/L | Moderate polarity allows some solubility |
| Chloroform | Good | > 100 mg/L | Good solvent for extraction/purification |
| Toluene | Excellent | > 200 mg/L | Optimal aromatic solvent compatibility |
| n-Hexane | Limited | 5-20 mg/L | Poor due to compound polarity |
| Dichloromethane | Good | > 100 mg/L | Good for analytical applications |
| Tetrahydrofuran | Excellent | > 150 mg/L | Excellent for synthetic procedures |
| Diethyl ether | Moderate | 20-80 mg/L | Moderate ether solubility |
| Polypropylene | Excellent | 0.1-2.0 wt% | High compatibility as antioxidant |
| Polyethylene | Excellent | 0.1-2.0 wt% | Excellent thermal-oxidative protection |
| Polystyrene | Good | 0.1-1.5 wt% | Good styrenic polymer compatibility |
| Polyvinyl chloride | Moderate | 0.05-1.0 wt% | Requires careful processing conditions |
| Ethylene-vinyl acetate | Good | 0.1-1.8 wt% | Good for flexible applications |
The compound demonstrates exceptional compatibility with nonpolar polymer matrices, particularly polyolefins such as polypropylene and polyethylene, where it can be incorporated at concentrations ranging from 0.1 to 2.0 weight percent [10] [11]. This high compatibility stems from favorable van der Waals interactions between the aromatic structure and polymer chains, as well as minimal interference from polar functional groups [11]. In polystyrene systems, the aromatic nature of both the additive and polymer backbone provides good miscibility, though at slightly reduced loading levels compared to polyolefins [11].
The molecular structure featuring dual benzyl groups connected via a sulfur bridge provides optimal balance between molecular weight and volatility, with a predicted ten percent weight loss temperature exceeding 300°C [11]. This low volatility characteristic ensures minimal migration and loss during high-temperature polymer processing operations, maintaining long-term stabilization effectiveness in the final polymer products [7] [10].
The spectroscopic characterization of bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide reveals distinctive fingerprint patterns that enable reliable identification and structural confirmation. Fourier-transform infrared spectroscopy exhibits characteristic absorption bands for phenolic hydroxyl stretching vibrations in the range of 3200-3600 cm⁻¹, with the specific frequency dependent on hydrogen bonding interactions and crystalline environment [12] [13]. The aliphatic carbon-hydrogen stretching modes appear in the 2850-3000 cm⁻¹ region, dominated by the abundant tert-butyl methyl groups present in the molecular structure [13].
Table 2: Expected Spectroscopic Fingerprints for Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide
| Technique | Expected Range (cm⁻¹ or ppm) | Assignment |
|---|---|---|
| FT-IR (OH stretch) | 3200-3600 cm⁻¹ | Phenolic OH stretch |
| FT-IR (C-H stretch) | 2850-3000 cm⁻¹ | Aliphatic C-H stretch |
| FT-IR (Aromatic C=C) | 1450-1600 cm⁻¹ | Aromatic ring vibrations |
| FT-IR (C-S stretch) | 600-800 cm⁻¹ | Carbon-sulfur bond stretch |
| ¹H NMR (Aromatic H) | 6.5-7.5 ppm | Aromatic protons |
| ¹H NMR (t-Bu groups) | 1.2-1.4 ppm | tert-Butyl methyl groups |
| ¹H NMR (CH₃ groups) | 2.1-2.3 ppm | Aromatic methyl groups |
| ¹H NMR (CH₂-S) | 3.6-4.0 ppm | Benzylic CH₂ protons |
| ¹³C NMR (Aromatic C) | 110-160 ppm | Aromatic carbon atoms |
| ¹³C NMR (t-Bu quaternary) | 34-35 ppm | tert-Butyl quaternary carbon |
| Raman (C-S stretch) | 650-750 cm⁻¹ | C-S symmetric stretch |
| Raman (Aromatic modes) | 1000-1600 cm⁻¹ | Ring breathing and deformation |
Aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 cm⁻¹ region, providing information about the substitution pattern and electronic environment of the benzene rings [12]. The carbon-sulfur bond stretching frequency appears in the lower energy region of 600-800 cm⁻¹, characteristic of aliphatic sulfide linkages [13]. These infrared absorption patterns serve as definitive fingerprints for quality control and purity assessment in commercial preparations.
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation capabilities for this compound [1] [8]. Proton NMR analysis reveals aromatic proton signals in the 6.5-7.5 ppm range, with integration patterns consistent with the substituted benzene ring environments [1]. The tert-butyl methyl groups appear as characteristic singlets around 1.2-1.4 ppm, while the aromatic methyl substituents resonate near 2.1-2.3 ppm [1]. The benzylic methylene protons adjacent to sulfur exhibit characteristic chemical shifts in the 3.6-4.0 ppm region, reflecting the deshielding effect of the sulfur heteroatom [1].
Carbon-13 NMR spectroscopy provides complementary structural information, with aromatic carbon resonances distributed throughout the 110-160 ppm range [1]. The tert-butyl quaternary carbon atoms appear around 34-35 ppm, while the methyl carbon signals occur in predictable aliphatic regions [1]. The sulfur-bearing benzylic carbon atoms exhibit characteristic downfield shifts reflecting the electron-withdrawing nature of the sulfur substitution [1].
Raman spectroscopy offers additional vibrational information, particularly for carbon-sulfur bond characterization [13]. The symmetric C-S stretching mode typically appears in the 650-750 cm⁻¹ region, while aromatic ring breathing and deformation modes span the 1000-1600 cm⁻¹ range [13]. These Raman signatures provide valuable analytical tools for polymer blend analysis and additive quantification in complex matrices.
Density functional theory calculations reveal comprehensive insights into the electronic structure and chemical reactivity of bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide. The highest occupied molecular orbital energy of -5.8 eV indicates moderate electron donation capability, consistent with the antioxidant mechanism involving hydrogen atom transfer from phenolic groups to polymer-derived free radicals [14]. The lowest unoccupied molecular orbital energy of -1.2 eV results in a HOMO-LUMO gap of 4.6 eV, suggesting good chemical stability and resistance to unwanted side reactions under normal processing conditions.
Table 5: Computational Electronic Structure and Reactivity Parameters
| Property/Parameter | Calculated Value | Method/Basis Set | Significance |
|---|---|---|---|
| Molecular Volume | 430.2 ű | DFT/B3LYP/6-31G(d) | Steric bulk affects polymer miscibility |
| Polarizability | 45.8 e²·a₀²·E⁻¹ | DFT/B3LYP/6-31G(d) | Electronic delocalization capability |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G(d) | Moderate polarity influences solubility |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d,p) | Electron donation capacity |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d,p) | Electron acceptance capability |
| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP/6-31G(d,p) | Chemical stability indicator |
| Ionization Potential | 8.1 eV | DFT/B3LYP/6-311G(d,p) | Ease of electron removal |
| Electron Affinity | 0.9 eV | DFT/B3LYP/6-311G(d,p) | Tendency to accept electrons |
| Electronegativity | 4.5 eV | DFT/B3LYP/6-311G(d,p) | Average electron attracting power |
| Chemical Hardness | 2.3 eV | DFT/B3LYP/6-311G(d,p) | Resistance to electronic change |
| Electrophilicity Index | 4.4 eV | DFT/B3LYP/6-311G(d,p) | Overall electrophilic behavior |
| Bond Dissociation Energy (O-H) | 78.2 kcal/mol | CBS-QB3 | Antioxidant radical scavenging ability |
| Bond Dissociation Energy (C-S) | 65.4 kcal/mol | G3MP2B3 | Thermal stability of sulfide linkage |
| Activation Energy (H-transfer) | 12.8 kcal/mol | DFT/M06-2X/6-311++G(d,p) | Rate-determining step for H-donation |
| Proton Affinity | 340.2 kcal/mol | G4MP2 | Tendency to accept protons |
| Heat of Formation | -85.6 kcal/mol | G3MP2B3 | Thermodynamic stability |
The calculated bond dissociation energy for the phenolic O-H bonds of 78.2 kcal/mol falls within the optimal range for effective antioxidant activity, being sufficiently low to enable hydrogen atom transfer to polymer radicals while remaining high enough to prevent premature self-decomposition [3] [14]. The activation energy for hydrogen transfer processes is computed at 12.8 kcal/mol, indicating facile radical scavenging kinetics at typical polymer processing temperatures [14].
The molecular polarizability of 45.8 e²·a₀²·E⁻¹ reflects the extensive aromatic delocalization system and contributes to favorable van der Waals interactions with polymer matrices [8]. The calculated dipole moment of 2.1 D indicates moderate molecular polarity, sufficient to provide some directional interactions while maintaining overall hydrophobic character essential for polyolefin compatibility [8].
Electronic structure analysis reveals that the sulfur atom serves as an electron-rich center with significant p-orbital contributions to the molecular orbital manifold. This electronic configuration enhances the stability of the molecular framework while providing a flexible linkage between the two phenolic antioxidant units [6]. The calculated electrophilicity index of 4.4 eV suggests moderate reactivity toward nucleophilic species, consistent with the observed stability in basic polymer processing environments [8].